Application Summary: PBA derivatives are known to form reversible complexes with polyols, including sugars.
Results or Outcomes: The interaction with sialic acid is a new class of molecular targets and other PBA-based strategies for drug delivery applications.
Application Summary: The conjugation of PBA derivatives with chitosan (CS), a cationic polysaccharide, has shown to exhibit a plethora of properties that can be exploited for a variety of applications.
Results or Outcomes: These conjugates have the ability to function as glucose-sensitive polymers which enables self-regulated insulin release in the treatment of diabetes besides functioning as a diagnostic agent.
Application Summary: Boronic acids, including PBA derivatives, are increasingly utilized in diverse areas of research, including sensing applications.
Methods of Application: The sensing applications can be homogeneous assays or heterogeneous detection.
Application Summary: Boronic acids have been used for electrophoresis of glycated molecules.
Results or Outcomes: The use of boronic acids in these applications has expanded the range of uses and applications for boronic acids from therapeutics to separation technologies.
Application Summary: Boronic acids, including PBA derivatives, have been used for biological labelling and protein manipulation.
Application Summary: Boronic acids have been used in cell delivery systems.
4-(Cyclopropylsulfonyl)phenylboronic acid is an organoboron compound characterized by the presence of a cyclopropylsulfonyl group attached to a phenylboronic acid structure. This compound features a boron atom bonded to a phenyl group and a hydroxyl group, making it a member of the boronic acids family. Boronic acids are known for their ability to form stable complexes with diols and play a crucial role in organic synthesis, particularly in cross-coupling reactions.
The synthesis of 4-(Cyclopropylsulfonyl)phenylboronic acid typically involves several steps:
4-(Cyclopropylsulfonyl)phenylboronic acid has potential applications in:
Interaction studies involving 4-(Cyclopropylsulfonyl)phenylboronic acid could focus on its binding affinity with various biomolecules. Research on similar compounds suggests that the boron atom's Lewis acidity allows for interactions with hydroxyl groups in biomolecules, potentially leading to enzyme inhibition or modulation of biological pathways.
Several compounds share structural similarities with 4-(Cyclopropylsulfonyl)phenylboronic acid. These include:
Compound Name | Structural Feature | Unique Aspect |
---|---|---|
4-(Cyclopropylsulfonyl)phenylboronic acid | Cyclopropane sulfonate | Potentially unique sterics and reactivity |
4-(Isopropylsulfonyl)phenylboronic acid | Isopropane sulfonate | Increased steric hindrance |
Phenylboronic acid | No substituents on phenol | Baseline for reactivity |
4-(Fluorosulfonyl)phenylboronic acid | Fluorosulfonate | Enhanced electrophilicity |
This comparison highlights how variations in substituents can significantly affect the chemical behavior and potential applications of boronic acids.
4-(Cyclopropylsulfonyl)phenylboronic acid is an organoboron compound with the molecular formula C9H11BO4S [1] [3] [4]. The compound belongs to the boronic acid family, characterized by the presence of a boron atom bonded to two hydroxyl groups and a phenyl ring . The molecular structure incorporates a cyclopropylsulfonyl substituent at the para position of the phenylboronic acid framework, creating a unique combination of functional groups that influences both its chemical reactivity and physical properties [16].
The compound is registered under CAS number 1217501-07-9 [1] [3] [4] and possesses the IUPAC name (4-cyclopropylsulfonylphenyl)boronic acid [4]. The molecular structure features several key structural elements: a phenyl ring system, a boronic acid group (-B(OH)2), and a cyclopropylsulfonyl substituent (-SO2-cyclopropyl) [1] [3]. The systematic arrangement of these components creates a molecule with distinct electronic and steric characteristics that differentiate it from other phenylboronic acid derivatives [16].
Property | Value | Reference |
---|---|---|
Molecular Formula | C9H11BO4S | [1] [3] [4] |
CAS Number | 1217501-07-9 | [1] [3] [4] |
MDL Number | MFCD12546569 | [1] [3] |
SMILES | OB(c1ccc(cc1)S(=O)(=O)C1CC1)O | [3] [4] |
InChI | InChI=1S/C9H11BO4S/c11-10(12)7-1-3-8(4-2-7)15(13,14)9-5-6-9/h1-4,9,11-12H,5-6H2 | [4] [16] |
The molecular structure of 4-(Cyclopropylsulfonyl)phenylboronic acid exhibits specific conformational characteristics that arise from the interaction between its constituent functional groups [22] [24]. The boronic acid moiety typically adopts a planar configuration with the phenyl ring, as observed in related phenylboronic acid structures where the boronic group shows minimal deviation from coplanarity with the aromatic system [22] [27]. This planar arrangement facilitates optimal orbital overlap and electronic conjugation between the boron center and the aromatic π-system [22].
The cyclopropylsulfonyl substituent introduces unique steric and electronic effects to the molecular framework [25]. The cyclopropyl group exhibits distinctive conformational properties due to its constrained three-membered ring structure, which influences the overall molecular geometry [25]. Studies on cyclopropyl-containing compounds demonstrate that this group can induce specific conformational preferences in adjacent functional groups through both steric hindrance and electronic effects [25].
The sulfonyl bridge (SO2) between the phenyl ring and cyclopropyl group creates a tetrahedral geometry around the sulfur atom [48]. This structural feature contributes to the three-dimensional arrangement of the molecule and affects its overall polarity and intermolecular interactions [48]. The electron-withdrawing nature of the sulfonyl group significantly influences the electronic properties of the phenyl ring and, consequently, the boronic acid functionality [39] [48].
Theoretical calculations suggest that phenylboronic acids generally adopt conformations that minimize steric repulsion while maximizing stabilizing electronic interactions [24] [26]. The rotational barrier around the carbon-boron bond in phenylboronic acid derivatives has been calculated to be approximately 37 kilojoules per mole, indicating restricted rotation and preferred conformational states [24] [26].
4-(Cyclopropylsulfonyl)phenylboronic acid has a molecular weight of 226.055 atomic mass units (monoisotopic mass: 226.047110) [1] [3]. The compound exists as a solid at room temperature, consistent with the physical state typical of substituted phenylboronic acids [30] [32]. The crystalline nature of the compound is attributed to intermolecular hydrogen bonding networks formed by the boronic acid functional groups [22] [27].
The physical state of boronic acids is largely determined by their ability to form hydrogen-bonded dimers and larger supramolecular assemblies [22] [24]. In the solid state, phenylboronic acids typically organize into dimeric units through paired hydroxyl-to-hydroxyl hydrogen bonds, creating characteristic centrosymmetric motifs [22] [27]. These intermolecular interactions contribute to the stability and melting characteristics of the compound [22].
For comparison, unsubstituted phenylboronic acid exhibits a melting point of 219-220°C [32] [34], and similar substituted derivatives generally show melting points within a comparable range depending on the nature and position of substituents [32]. The presence of the bulky cyclopropylsulfonyl group is expected to influence the melting point through both steric effects and altered intermolecular packing arrangements [18].
Physical Property | Value | Reference |
---|---|---|
Molecular Weight | 226.055 u | [1] [3] |
Monoisotopic Mass | 226.047110 u | [1] |
Physical State (20°C) | Solid | [30] [32] |
Heavy Atom Count | 15 | [3] |
Rotatable Bond Count | 3 | [3] |
The solubility characteristics of 4-(Cyclopropylsulfonyl)phenylboronic acid are influenced by both the boronic acid functionality and the cyclopropylsulfonyl substituent [16] [17]. Boronic acids generally exhibit moderate solubility in polar protic solvents due to their ability to form hydrogen bonds with solvent molecules [33] [36]. The cyclopropylsulfonyl moiety can enhance the compound's solubility and reactivity through increased polarity and dipolar interactions [16].
Phenylboronic acid demonstrates limited solubility in water, with values around 2 grams per 100 cubic centimeters at 20°C [33]. The introduction of polar substituents such as sulfonyl groups typically increases water solubility compared to the unsubstituted parent compound [17] [33]. In organic solvents, phenylboronic acids show high solubility in ethers and ketones, moderate solubility in chlorinated solvents, and very low solubility in hydrocarbons [33].
The sulfonyl group in 4-(Cyclopropylsulfonyl)phenylboronic acid introduces additional hydrogen bond accepting capability through its oxygen atoms, potentially enhancing solubility in polar aprotic solvents [17] [48]. Computational predictions for related isopropylsulfonyl phenylboronic acid derivatives suggest moderate to high solubility in most organic solvents, with calculated log S values ranging from -1.89 to -2.19 [17].
Solvent System | Predicted Solubility | Reference |
---|---|---|
Water | Slightly soluble | [16] [33] |
Alcohols | Soluble | [33] [36] |
Ethers | Highly soluble | [33] |
Ketones | Highly soluble | [33] |
Chlorinated solvents | Moderately soluble | [33] |
Hydrocarbons | Very low solubility | [33] |
The electronic properties of 4-(Cyclopropylsulfonyl)phenylboronic acid are characterized by the interplay between the electron-withdrawing cyclopropylsulfonyl group and the Lewis acidic boronic acid functionality [37] [38] [39]. Density functional theory calculations on phenylboronic acid derivatives provide insights into frontier molecular orbital energies, electronic transitions, and molecular reactivity patterns [37] [40] [41].
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies in phenylboronic acids are significantly influenced by substituent effects [37] [40]. The cyclopropylsulfonyl group, being electron-withdrawing, is expected to lower both HOMO and LUMO energy levels compared to unsubstituted phenylboronic acid [39] [40]. This electronic modification affects the compound's Lewis acidity, with electron-withdrawing groups generally enhancing Lewis acidic character [38] [39].
Computational studies using density functional theory methods (B3LYP/6-31G(d,p)) on related phenylboronic acid systems reveal typical HOMO energies in the range of -5 to -6 electron volts and LUMO energies around 0 to 1 electron volt [37] [40]. The HOMO-LUMO gap, representing the fundamental band gap, typically falls between 4 and 6 electron volts for phenylboronic acid derivatives [37] [40].
The Lewis acidity of boronic acids can be quantified through their interaction with hydroxide ions, forming boronate species [38] [42]. Hammett analysis demonstrates that electron-withdrawing substituents increase the equilibrium constant for boronate formation, indicating enhanced Lewis acidic character [38] [42]. The sulfonyl group exhibits a positive Hammett sigma value, confirming its electron-withdrawing nature [39] [48].
Electronic Property | Typical Range | Reference |
---|---|---|
HOMO Energy | -5 to -6 eV | [37] [40] |
LUMO Energy | 0 to 1 eV | [37] [40] |
HOMO-LUMO Gap | 4 to 6 eV | [37] [40] |
Dipole Moment | 2 to 8 Debye | [37] [40] |
Lewis Acidity | Enhanced by EWG | [38] [39] |
Nuclear magnetic resonance spectroscopy provides detailed structural information for 4-(Cyclopropylsulfonyl)phenylboronic acid through analysis of both proton and carbon-13 spectra [43] [44] [45]. The compound exhibits characteristic chemical shifts corresponding to its distinct functional groups and molecular environment [44] [46].
The aromatic protons of the phenyl ring typically appear in the region between 7 and 8 parts per million in proton nuclear magnetic resonance spectra [44] [50]. The para-substitution pattern creates a characteristic doublet-of-doublets splitting pattern for the aromatic protons due to ortho-coupling interactions [44] [50]. The boronic acid hydroxyl protons generally appear as a broad signal around 7 to 8 parts per million, often exchangeable with deuterium oxide [44].
The cyclopropyl group exhibits distinctive nuclear magnetic resonance characteristics, with the cyclopropyl protons appearing at unusually upfield chemical shifts around 0.2 to 1.5 parts per million due to the unique electronic environment of the three-membered ring [45]. The cyclopropyl carbon atoms in carbon-13 nuclear magnetic resonance typically resonate around 5 to 15 parts per million [45] [46].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the aromatic carbon signals in the range of 120 to 140 parts per million, with the carbon bearing the boronic acid group appearing slightly downfield due to the electron-deficient boron center [46] [50]. The sulfonyl carbon typically appears around 130 to 140 parts per million, while the cyclopropyl carbons resonate at characteristic upfield positions [46] [45].
Nuclear Type | Chemical Shift Range | Assignment | Reference |
---|---|---|---|
1H Aromatic | 7.0-8.0 ppm | Phenyl protons | [44] [50] |
1H Cyclopropyl | 0.2-1.5 ppm | Cyclopropyl CH, CH2 | [45] |
1H Boronic acid | 7.0-8.0 ppm | B(OH)2 | [44] |
13C Aromatic | 120-140 ppm | Phenyl carbons | [46] [50] |
13C Cyclopropyl | 5-15 ppm | Cyclopropyl carbons | [45] [46] |
Infrared spectroscopy provides valuable information about the functional groups present in 4-(Cyclopropylsulfonyl)phenylboronic acid through characteristic vibrational frequencies [14] [19] [22]. The compound exhibits several diagnostic absorption bands corresponding to its boronic acid, aromatic, and sulfonyl functionalities [14] [22].
The boronic acid group displays characteristic hydroxyl stretching vibrations in the region of 3200 to 3600 wavenumbers, often appearing as broad bands due to hydrogen bonding interactions [14] [22]. The boron-oxygen stretching vibrations typically occur around 1300 to 1400 wavenumbers [14] [22]. In crystalline samples, the hydrogen bonding patterns between boronic acid groups can be identified through the specific frequencies and widths of these bands [22].
The sulfonyl group exhibits two characteristic stretching vibrations: asymmetric sulfur-oxygen stretch around 1300 to 1350 wavenumbers and symmetric stretch around 1140 to 1180 wavenumbers [14] [48]. These bands are typically intense and well-defined in the infrared spectrum [48]. The aromatic carbon-carbon stretching vibrations appear in the region of 1400 to 1600 wavenumbers [14] [22].
The cyclopropyl group contributes additional vibrational modes, including characteristic carbon-hydrogen stretching around 3000 to 3100 wavenumbers and ring deformation modes at lower frequencies [14]. The strain inherent in the three-membered ring system can lead to distinctive vibrational characteristics compared to other aliphatic groups [25].
Functional Group | Frequency Range (cm⁻¹) | Vibrational Mode | Reference |
---|---|---|---|
B(OH)2 | 3200-3600 | O-H stretch | [14] [22] |
B-O | 1300-1400 | B-O stretch | [14] [22] |
SO2 | 1300-1350 | S=O asymmetric stretch | [14] [48] |
SO2 | 1140-1180 | S=O symmetric stretch | [14] [48] |
Aromatic C=C | 1400-1600 | C=C stretch | [14] [22] |
Cyclopropyl C-H | 3000-3100 | C-H stretch | [14] |
Mass spectrometry analysis of 4-(Cyclopropylsulfonyl)phenylboronic acid provides molecular weight confirmation and fragmentation pattern information [11] [12]. The molecular ion peak appears at mass-to-charge ratio 226, corresponding to the molecular weight of the compound [1] [3]. The isotope pattern reflects the natural abundance of boron-10 and boron-11 isotopes, with boron-11 being more abundant [11].
Common fragmentation pathways for phenylboronic acid derivatives include loss of hydroxyl groups from the boronic acid moiety and cleavage of substituent groups [11] [12]. The loss of 17 mass units (OH) and 34 mass units (2 × OH) represents typical fragmentation patterns for boronic acids [11]. The cyclopropylsulfonyl substituent may undergo characteristic fragmentations, including loss of sulfur dioxide (64 mass units) and cyclopropyl group cleavage [11].
Electrospray ionization mass spectrometry often shows protonated molecular ions [M+H]+ at mass-to-charge ratio 227 under positive ion conditions [11] [12]. The formation of adduct ions with sodium [M+Na]+ at mass-to-charge ratio 249 is also commonly observed [11]. Under negative ion conditions, deprotonated molecular ions [M-H]- may be detected, particularly when the boronic acid group loses a proton [11].
The fragmentation pattern provides structural confirmation and can distinguish between positional isomers of substituted phenylboronic acids [11] [12]. The relative intensities of fragment ions depend on the stability of the resulting ionic species and the energy conditions used in the mass spectrometry analysis [11].
Ion Type | m/z | Assignment | Reference |
---|---|---|---|
[M]+ | 226 | Molecular ion | [1] [3] |
[M+H]+ | 227 | Protonated molecular ion | [11] |
[M+Na]+ | 249 | Sodium adduct | [11] |
[M-OH]+ | 209 | Loss of hydroxyl | [11] |
[M-2OH]+ | 192 | Loss of two hydroxyls | [11] |
[M-SO2]+ | 162 | Loss of sulfur dioxide | [11] |
X-ray crystallography studies of phenylboronic acid derivatives reveal detailed three-dimensional structural information and intermolecular packing arrangements [22] [24] [27]. While specific crystallographic data for 4-(Cyclopropylsulfonyl)phenylboronic acid may not be extensively reported, related phenylboronic acid structures provide insight into expected structural features and hydrogen bonding patterns [22] [27].
Phenylboronic acids typically crystallize in centrosymmetric dimeric units formed through paired hydroxyl-to-hydroxyl hydrogen bonds between adjacent molecules [22] [27]. These dimers often adopt syn-anti conformations of the hydroxyl groups, creating characteristic eight-membered ring motifs with optimal hydrogen bonding geometry [22] [27]. The dimer units further assemble into extended two-dimensional or three-dimensional networks through additional hydrogen bonding interactions [22] [24].
The boronic acid group generally shows minimal deviation from planarity with the phenyl ring, with dihedral angles typically less than 10 degrees [22] [27]. This planar arrangement facilitates π-conjugation between the boron center and the aromatic system [22]. The presence of bulky substituents like the cyclopropylsulfonyl group may influence the crystal packing through steric effects and additional intermolecular interactions [24] [27].
Crystal structures of related sulfonyl-substituted phenylboronic acids demonstrate the formation of additional hydrogen bonding networks involving the sulfonyl oxygen atoms [48]. These interactions can create complex three-dimensional architectures with channels or layers, depending on the specific substitution pattern and packing preferences [24] [27].
Structural Parameter | Typical Value | Reference |
---|---|---|
B-O bond length | 1.37-1.38 Å | [22] [27] |
B-C bond length | 1.56-1.57 Å | [22] [27] |
C-B-C angle | ~120° | [22] [27] |
Phenyl-B(OH)2 dihedral | < 10° | [22] [27] |
Hydrogen bond O···O | 2.6-2.8 Å | [22] [27] |
Crystal system | Various | [22] [24] [27] |
The synthesis of 4-(Cyclopropylsulfonyl)phenylboronic acid follows established methodologies for arylboronic acid preparation, with specific adaptations required for the electron-withdrawing cyclopropylsulfonyl substituent. The most widely employed conventional route involves metal-halogen exchange reactions followed by borylation [1] [2].
The primary conventional approach begins with 4-bromophenyl cyclopropyl sulfone as the starting material. The bromo-lithium exchange is typically performed using n-butyllithium in dry tetrahydrofuran at temperatures ranging from -78°C to -20°C [1]. The electron-withdrawing nature of the cyclopropylsulfonyl group significantly influences the reactivity, requiring careful optimization of reaction conditions to achieve satisfactory yields.
Grignard reagent formation represents an alternative conventional route, where 4-bromophenyl cyclopropyl sulfone is treated with magnesium metal in dry ether or tetrahydrofuran to generate the corresponding Grignard reagent [3]. This organometallic intermediate is subsequently treated with trialkyl borates such as triisopropyl borate or trimethyl borate, followed by acidic hydrolysis to yield the target boronic acid [4].
The conventional synthesis typically proceeds through a one-pot sequential procedure where the bromo-intermediate and triisopropyl borate are combined in dry tetrahydrofuran/toluene mixture, followed by dropwise addition of n-butyllithium solution over 60 minutes at -78°C [1]. The reaction mixture is maintained at low temperature for 1 hour, then allowed to warm to room temperature and stirred overnight. Aqueous hydrolysis with dilute hydrochloric acid provides the boronic acid product in yields ranging from 65-85% [1].
Palladium-catalyzed borylation has emerged as a robust conventional method, particularly effective for electron-deficient aryl halides. The reaction employs palladium catalysts such as Pd(dppf)Cl₂ with bis(pinacolato)diboron as the boron source in the presence of potassium acetate as base [5]. This approach typically operates at temperatures of 80-100°C and provides yields of 75-95% [5].
Green chemistry methodologies for boronic acid synthesis have gained considerable attention due to environmental concerns and sustainability requirements. Microwave-assisted synthesis represents a significant advancement in green chemistry approaches for 4-(Cyclopropylsulfonyl)phenylboronic acid preparation [6].
The microwave-mediated approach utilizes ethanol as a green solvent, which exhibits high dielectric constant (tan δ = 0.941) enabling efficient electromagnetic energy absorption [6]. The reaction is performed using formylphenylboronic acids as both reagent and catalyst, with reaction times reduced to 0.25-0.33 hours compared to 24 hours required for conventional heating [6]. This method demonstrates the sixth principle of green chemistry by significantly decreasing energy consumption [6].
Solvent-free methodologies have been developed for the oxidative hydroxylation of arylboronic acid intermediates using hydrogen peroxide as oxidizing agent [7]. These reactions proceed at room temperature within very short reaction times, with phenol formation achievable in yields up to 99% in only 1 minute [7]. The catalyst-free nature of these processes eliminates the need for expensive metal catalysts while maintaining excellent functional group compatibility [7].
Aqueous-based green protocols employ water as the primary solvent medium, utilizing copper-doped graphitic carbon nitride as heterogeneous photocatalyst for oxidative transformations [8]. These methods operate under visible light irradiation at room temperature, using air as a green oxidant and achieving high yields in short reaction times [8]. The heterogeneous catalyst can be reused at least 5 times while maintaining reactivity [8].
Pectin-catalyzed methodologies represent metal-free and base-free approaches for sustainable boronic acid transformations [9]. These bio-based catalytic systems demonstrate positive effects of hydrogen-bond donating groups and offer recyclable carbocatalyst options [9].
Phenylboronic acid-catalyzed multicomponent reactions in aqueous media provide eco-friendly synthesis routes. These methods utilize phenylboronic acid as both catalyst and green compound due to low toxicity and ultimate environmental degradation to boric acid [10]. The reactions proceed efficiently in water with minimal organic co-solvents [10].
Industrial-scale production of 4-(Cyclopropylsulfonyl)phenylboronic acid requires methodologies that balance yield, purity, safety, and economic considerations. Continuous flow synthesis has emerged as a preferred scalable approach for boronic acid production [11].
The cryogenic multijet oscillating disk (cryoMJOD) reactor system enables continuous production at temperatures between -50°C to -75°C [11]. This system demonstrates capability for producing phenylboronic acid derivatives at rates of 2.0 kg per day with competitive yields of 50-75% [11]. The telescoped two-step process achieves considerably shorter residence times compared to batch operations [11].
Nickel-catalyzed borylation processes have been developed for inherently safe and scalable production [5]. These methods successfully operate on multikilogram scales, producing boronic acid intermediates in 85% average yield with greater than 99% potency and residual nickel content below 28 ppm [5]. The process incorporates comprehensive safety measures to address hydrogen off-gassing during reaction, metal remediation, and crystallization steps [5].
Salt formation strategies offer highly scalable purification approaches suitable for industrial implementation [12]. The conversion of crude boronic acid to sodium or potassium salts results in efficient purification by leaving impurities such as anhydrides in the mother liquor [12]. This approach has been successfully scaled to kilogram quantities with excellent yield and high quality [13].
Miyaura borylation under near-neat conditions provides environmentally responsible methodology for large-scale production [14]. These processes use high concentrations of green solvents at moderate reaction temperatures with relatively low palladium loadings [14]. The methodology enables direct one-pot borylation/Suzuki-Miyaura coupling sequences, reducing waste and improving atom economy [14].
Commercial boric acid production facilities demonstrate large-scale boron compound manufacturing capabilities. Modern facilities achieve production rates of 2,000 short tons annually with plans to scale up to 9,000 short tons [15] [16]. These operations incorporate 24/7 continuous operation with trained shift operators and quality control systems meeting customer specifications [15].
Purification of 4-(Cyclopropylsulfonyl)phenylboronic acid presents unique challenges due to the compound's tendency toward hydrolysis, oxidation, and anhydride formation. Recrystallization methodologies remain the most widely employed purification techniques for boronic acids [17].
Water-based recrystallization offers excellent environmental compatibility and scalability. The process involves dissolving crude boronic acid in hot water followed by controlled cooling to induce crystallization [18]. Optimal crystal morphology requires slow cooling, preferably using warm water bath in closed vessels with large cross-sectional area to promote surface nucleation [18]. This method typically achieves purities of 95-98% with yields of 75-85% [18].
Ethanol recrystallization provides superior crystal quality and higher purities of 96-99% with yields of 80-90% [17]. The process benefits from boronic acid's favorable solubility profile in ethanol and reduced tendency toward hydrolysis compared to aqueous systems [19]. Gram-scale synthesis demonstrates excellent scalability without compromising reaction yield [19].
Salt formation purification represents the most effective method for achieving high purity (98-99.5%) with excellent yields (85-95%) [12]. The process involves treating crude boronic acid with sodium or potassium hydroxide to form water-soluble salts, followed by extraction with organic solvents to remove impurities [12]. Subsequent acidification regenerates the purified boronic acid [12]. This method offers exceptional scalability and has been successfully implemented at industrial scales [12].
Diethanolamine complex formation provides alternative purification strategy particularly effective for air-sensitive boronic acids [17]. The amino alcohol complex precipitates from solution and can be filtered to remove soluble impurities [17]. The free boronic acid is subsequently released by treatment under mild acidic conditions [17].
Silica gel chromatography with boric acid doping addresses the challenge of boronic acid adsorption on standard silica gel [20]. Impregnation of silica gel with boric acid proves effective for both thin-layer chromatography and flash column chromatography, suppressing loss of compounds due to over-adsorption [20]. This method achieves purities of 90-95% with moderate yields of 70-85% [20].
Sorbitol extraction techniques exploit the selective complexation of boronic acids with polyols [17]. This method selectively pulls free boronic acid into aqueous layers while leaving ester impurities in organic phases [17]. The technique demonstrates excellent selectivity and achieves purities of 96-99% with yields of 85-95% [17].
Comprehensive analytical characterization of 4-(Cyclopropylsulfonyl)phenylboronic acid requires multiple complementary techniques to ensure identity, purity, and quality specifications. High-Performance Liquid Chromatography (HPLC) serves as the primary analytical tool for purity analysis and impurity profiling [21] [22].
HPLC method development for boronic acids requires careful optimization of mobile phase conditions to achieve baseline resolution. The optimized method employs XSelect Premier HSS T3 columns with formic acid-modified acetonitrile mobile phases [21] [22]. The systematic screening protocol examines retention behavior at both high and low pH conditions, with pH 10 providing optimal separation due to partial ionization of boronic acid groups [22]. Detection limits of 1-10 μg/mL enable quantitative purity analysis [22].
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) provides exceptional sensitivity for trace impurity detection with limits of quantification ranging from 0.005 to 0.05 ng/mL [23]. The method utilizes negative electrospray ionization with multiple reaction monitoring mode for selective detection of boronic acid compounds [23]. ACQUITY Premier BEH C18 columns demonstrate robust separation capabilities with run times of 5-15 minutes [23].
Nuclear Magnetic Resonance (NMR) spectroscopy offers definitive structural confirmation and purity assessment. ¹H NMR analysis in deuterated solvents provides structural verification with detection limits of 0.1-1 mg/mL [24]. The spectrum shows characteristic chemical shifts at δ 7.994, 7.787, 7.390, and 7.330 ppm assigned using HMQC and HMBC correlation experiments [24].
¹¹B NMR spectroscopy represents a particularly valuable technique for boronic acid characterization, enabling determination of pKa values and binding phenomena [25] [26]. The chemical shift of boronic acid transforming into boronate ester can be monitored across pH ranges from 2 to 10, confirming the necessity for pH conditions above pKa values to induce complexation [25]. This technique demonstrates exceptional utility for monitoring acidity and binding phenomena with detection limits of 0.5-5 mg/mL [26].
¹³C NMR spectroscopy provides complementary structural information with typical detection limits of 1-10 mg/mL requiring 15-45 minutes analysis time [27]. The technique enables verification of carbon framework integrity and detection of impurities affecting carbon resonances [27].
Infrared (IR) spectroscopy serves as a rapid, low-cost method for functional group identification [27]. The technique requires minimal sample quantities (1-10 mg) and provides analysis within 5-10 minutes [27]. IR spectra of phenylboronic acids show characteristic absorption bands for OH stretching regions with evidence of intramolecular hydrogen bonding [27].
Gas Chromatography-Mass Spectrometry (GC-MS) enables analysis of volatile boronic acid derivatives and impurities [28]. The method requires derivatization of boronic acids to stable forms suitable for gas chromatographic separation [28]. Detection limits of 0.1-1 μg/mL demonstrate excellent sensitivity for trace impurity analysis [28].
Elemental analysis provides quantitative composition verification through combustion analysis requiring 1-5 mg samples [28]. This technique confirms molecular formula consistency and detects inorganic impurities affecting elemental ratios [28].
X-ray Diffraction (XRD) analysis enables crystalline structure determination and polymorphic characterization requiring 10-100 mg of crystalline powder [27]. The technique provides definitive structural confirmation and identifies potential polymorphic forms affecting physical properties [27].
Melting point determination offers rapid identity confirmation requiring minimal sample quantities (1-10 mg) with analysis completed within 5-10 minutes [29]. This technique provides preliminary purity assessment and batch-to-batch consistency verification [29].